Guanosine dihydrate is a hydrated form of guanosine, a nucleoside composed of the nitrogenous base guanine and the sugar ribose. Its chemical formula is C₁₀H₁₇N₅O₇, and it is characterized by the presence of two water molecules in its crystalline structure, which significantly influences its physical and chemical properties. Guanosine dihydrate plays a crucial role in various biochemical processes, including the synthesis of nucleic acids and cellular signaling pathways. The compound exhibits unique structural features that facilitate interactions with other biomolecules, making it a subject of interest in both biochemistry and medicinal chemistry.
Moreover, guanosine dihydrate can be converted into guanine through mechanochemical degradation processes, which involve the breakdown of the nucleoside into its base form under specific conditions . This degradation can be influenced by various ions and environmental factors.
Guanosine dihydrate exhibits significant biological activity, particularly in cellular signaling and metabolism. It is involved in the synthesis of guanosine triphosphate (GTP), an essential molecule for energy transfer within cells. GTP plays a vital role in protein synthesis, signal transduction, and cellular regulation. Additionally, guanosine dihydrate has been shown to influence various physiological processes such as cell proliferation and differentiation.
The compound also interacts with enzymes and receptors within biological systems, contributing to its role as a signaling molecule. Its ability to modulate enzymatic activities makes it a valuable target for drug development aimed at treating conditions related to cellular dysfunction.
Guanosine dihydrate can be synthesized through several methods:
Guanosine dihydrate has diverse applications across various fields:
Studies on guanosine dihydrate's interactions with other compounds reveal its significant role in biochemical pathways. For instance, its interaction with quinones demonstrates its ability to stabilize transient species during electron transfer processes . Additionally, mechanochemical studies illustrate how guanosine dihydrate can degrade into guanine under specific conditions influenced by metal ions and environmental factors . Understanding these interactions is crucial for optimizing conditions for various applications in biochemistry and materials science.
Guanosine dihydrate shares structural similarities with several other nucleosides and nucleotide derivatives. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Adenosine | Similar backbone | Involved in energy transfer (ATP) |
| Cytidine | Similar backbone | Plays a role in RNA synthesis |
| Uridine | Similar backbone | Precursor for RNA synthesis |
| Guanine | Core base | Functions primarily as a nitrogenous base |
| Inosine | Similar structure | Can be phosphorylated to form inosine monophosphate |
Uniqueness of Guanosine Dihydrate: Guanosine dihydrate's unique feature lies in its hydrated crystalline form that enhances its stability and reactivity compared to anhydrous forms or other nucleosides. This hydration affects its solubility and interaction dynamics with other biomolecules, making it particularly interesting for applications involving photochemistry and biochemistry .
Guanosine dihydrate is a hydrated form of guanosine, a purine nucleoside composed of guanine attached to a ribose sugar via a β-N9-glycosidic bond [1]. The molecular formula of guanosine dihydrate is C₁₀H₁₇N₅O₇, which includes two water molecules integrated into its crystal structure . This hydrated form significantly influences the physical and chemical properties of the compound, distinguishing it from its anhydrous counterpart [4].
The crystallographic data reveals that guanosine dihydrate crystallizes in a monoclinic system with space group P2₁ [9]. The unit cell parameters have been determined through X-ray diffraction analysis as follows: a = 17.518 Å, b = 11.502 Å, c = 6.658 Å, with a β angle of 98.17° [9]. Each asymmetric unit contains two nucleoside molecules and four water molecules, with a Z-value of 2 [9]. The calculated density of guanosine dihydrate is 1.642 g/cm³, reflecting its compact crystal packing arrangement [4].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₅O₇ |
| Molecular Weight (g/mol) | 319.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Parameter a (Å) | 17.518 |
| Unit Cell Parameter b (Å) | 11.502 |
| Unit Cell Parameter c (Å) | 6.658 |
| Unit Cell Angle β (°) | 98.17 |
| Z-value | 2 |
| Calculated Density (g/cm³) | 1.642 |
| CAS Number | 6010-14-6 |
The crystal structure of guanosine dihydrate features a layered arrangement where guanine bases form ribbon-like structures, with water molecules occupying specific positions within the crystal lattice [5]. This arrangement contributes to the stability and unique properties of the dihydrate form [10].
The hydrogen bonding network in guanosine dihydrate plays a crucial role in determining its crystal structure and physicochemical properties [10]. The crystal structure forms a layered arrangement with four distinct water sites per asymmetric unit, which can be classified as either interlayer or intralayer water molecules [21].
Interlayer water molecules are positioned between the guanine base layers and form hydrogen bonds primarily with the nitrogen atoms of the purine rings [10]. Specifically, one set of interlayer water molecules interacts with N7 and O6 of guanine, while another set forms hydrogen bonds with N1 and the N2 amino group [21]. These interactions help stabilize the stacking of guanine ribbons within the crystal structure [5].
Intralayer water molecules, on the other hand, are located within the ribose-phosphate backbone region and form hydrogen bonds with the hydroxyl groups of the ribose sugar [21]. One set of intralayer water molecules interacts with the 2′-OH and 3′-OH groups, while another set forms hydrogen bonds with the 5′-OH group [21] [24]. These water molecules play a significant role in mediating interactions between adjacent ribose groups and contribute to the overall stability of the crystal structure [10].
| Water Site Classification | Location | Primary Hydrogen Bond Acceptors | Coordination Number | Mobility (MD Simulation) |
|---|---|---|---|---|
| Interlayer Water Site 1 | Between guanine base layers | N7 of guanine, O6 of guanine | 4 | Low (stable) |
| Interlayer Water Site 2 | Between guanine base layers | N1 of guanine, N2 amino group | 4 | Moderate |
| Intralayer Water Site 1 | Within ribose-phosphate backbone region | 2′-OH of ribose, 3′-OH of ribose | 3-4 | High (translocation pathway) |
| Intralayer Water Site 2 | Within ribose-phosphate backbone region | 5′-OH of ribose, phosphate oxygen | 3-4 | High (translocation pathway) |
Molecular dynamics simulations have provided valuable insights into the dynamics of crystal water molecules in guanosine dihydrate [21]. These simulations reveal that interlayer water molecules are relatively stable with low mobility, while intralayer water molecules exhibit higher mobility and can form translocation pathways along the c-axis of the crystal [21]. This pathway is believed to facilitate hydration and dehydration processes through a molecular valve mechanism [24].
The hydrogen bonding network in guanosine dihydrate not only stabilizes the crystal structure but also influences its response to changes in environmental conditions such as temperature and humidity [14]. The extensive hydrogen bonding network contributes to the reversible nature of the hydration/dehydration process, allowing guanosine dihydrate to transition to anhydrous guanosine under specific conditions while maintaining the overall structural integrity of the crystal [11].
Guanosine dihydrate and anhydrous guanosine exhibit distinct structural characteristics that influence their physical and chemical properties [6]. The transition between these two forms involves significant changes in crystal packing, hydrogen bonding networks, and molecular conformations [14].
Anhydrous guanosine crystallizes in an orthorhombic system with space group P2₁2₁2₁, in contrast to the monoclinic P2₁ space group of guanosine dihydrate [14]. The unit cell parameters of anhydrous guanosine have been determined as a = 16.248 Å, b = 11.603 Å, and c = 13.643 Å [14]. The absence of water molecules in the crystal lattice leads to direct base-base contacts and a more compact packing arrangement [6].
| Structural Feature | Guanosine Dihydrate | Anhydrous Guanosine |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Water Molecules per Unit Cell | 4 | 0 |
| Base-Stacking Arrangement | Layered ribbons | Direct base-base contacts |
| Ribose Conformation | C2′-endo preferred | C3′-endo preferred |
| Hydrogen Bonding Network | Extended through water bridges | Direct base-base hydrogen bonds |
| Glycosidic Bond Conformation | Anti (preferred) | Syn/anti equilibrium |
| Relative Humidity Stability Range (%) | 20-100 | 0-10 |
| Dehydration Temperature (°C) | Below 10% RH | Stable at 0% RH |
The ribose sugar in guanosine dihydrate predominantly adopts a C2′-endo conformation, while in anhydrous guanosine, the C3′-endo conformation is preferred [12] [28]. This conformational change is significant as it affects the overall shape of the molecule and its ability to participate in various interactions [17]. The glycosidic bond, which connects the guanine base to the ribose sugar, also shows different conformational preferences in the two forms [26]. In guanosine dihydrate, the anti conformation is predominant, whereas anhydrous guanosine exhibits a more balanced syn/anti equilibrium [26].
The dehydration of guanosine dihydrate to anhydrous guanosine occurs through a reversible process that depends on temperature and relative humidity [14]. Guanosine dihydrate rapidly loses crystal water below 10% relative humidity and becomes anhydrous at 0% relative humidity [14]. Interestingly, the base-stacking structure is retained throughout this transition, indicating that the fundamental arrangement of guanine bases remains relatively unchanged [14]. However, the hydrogen bonding network undergoes significant reorganization, with direct base-base hydrogen bonds replacing the water-mediated interactions present in the dihydrate form [11].
Studies using varying temperature-powder X-ray diffraction and polarizing optical microscopy have revealed the existence of intermediate hydrated phases during the transition between guanosine dihydrate and anhydrous guanosine [11]. These intermediate phases, referred to as hydrated guanosine I and II, have similar crystal lattice parameters to both the dihydrate and anhydrous forms, suggesting a continuous structural evolution during the hydration/dehydration process [11] [15].
The reversible nature of the hydration/dehydration process in guanosine is attributed to the preservation of water channels within the crystal structure [11]. These channels provide pathways for water molecules to enter or exit the crystal lattice without causing significant disruption to the overall structural framework [21]. This property distinguishes guanosine from other nucleosides such as inosine, which undergoes an irreversible dehydration process [11].
Guanosine, like other nucleosides, can exist in various tautomeric forms and protonation states that influence its structural and functional properties [7]. The tautomeric equilibrium of guanosine is predominantly shifted toward the keto-amino form, which is the canonical tautomer found in nucleic acids [18].
The guanine base in guanosine has multiple potential tautomeric forms, including keto-amino (canonical), enol-amino, keto-imino, and enol-imino tautomers [18]. The keto-amino tautomer, characterized by a C6=O group and a C2-NH₂ group, is the most stable form under physiological conditions [18]. This stability is attributed to the resonance stabilization of the amide-like structure and the favorable hydrogen bonding pattern it enables [7].
| Tautomeric Form | Structural Description | Relative Stability (kJ/mol) | pKa Value | Predominant Conditions |
|---|---|---|---|---|
| Keto (canonical) | C6=O, standard Watson-Crick form | 0 (reference) | N/A | All physiological conditions |
| Enol (rare) | C6-OH, hydroxyl at position 6 | +15 to +25 | N/A | High pH, specific interactions |
| Amino (canonical) | C2-NH₂, amino group at position 2 | 0 (reference) | N/A | All physiological conditions |
| Imino (rare) | C2=NH, imino form at position 2 | +20 to +35 | N/A | Low pH, specific environments |
| N7-protonated | Protonation at N7 position | pH dependent | 3-4 (protonation) | Acidic conditions (pH < 4) |
| N1-deprotonated | Deprotonation at N1 position | pH dependent | 9-10 (deprotonation) | Basic conditions (pH > 9) |
The enol tautomer, which features a C6-OH group instead of the C6=O group, is energetically less favorable by approximately 15-25 kJ/mol compared to the keto form [33]. Similarly, the imino tautomer, with a C2=NH group replacing the C2-NH₂ group, is less stable by about 20-35 kJ/mol [33]. These rare tautomeric forms may be stabilized under specific conditions, such as high pH or through specific intermolecular interactions [32].
Protonation and deprotonation of guanosine occur at specific sites depending on the pH of the environment [7]. The N7 position of guanine has the highest protonation propensity among all nucleobases at physiological pH [19]. Protonation at this site occurs with a pKa value of approximately 3-4, making it relevant in acidic environments [7]. The N7-protonated form of guanosine undergoes significant charge redistribution, which affects its hydrogen bonding capabilities and can stabilize specific structural motifs in RNA [19].
Deprotonation of guanosine primarily occurs at the N1 position, with a pKa value of about 9-10 [7]. This deprotonation is relevant in basic conditions and can influence the formation of specific base pairs and structural arrangements [19]. The N1-deprotonated form of guanosine can participate in alternative hydrogen bonding patterns that are not accessible to the neutral form [19].
Quantum chemical calculations have provided valuable insights into the relative stability of different tautomeric forms and protonation states of guanosine [32]. These calculations confirm that the keto-amino tautomer is the most stable form in both gas phase and aqueous solution [32]. The presence of water molecules in the crystal structure of guanosine dihydrate can influence the tautomeric equilibrium by forming specific hydrogen bonds that stabilize the canonical form [21].
Early routes coupled guanine with β-d-ribofuranose using purine nucleoside phosphorylase, giving crystalline guanosine after boronate-affinity purification (91% overall yield) [1].
A purely chemical alternative employs a Mitsunobu strategy: trimethylsilyl-protected guanosine is esterified with triphenylphosphine and diisopropyl azodicarboxylate, then deprotected to furnish guanosine in 91% yield; recrystallization from water directly affords the dihydrate [2].
Selectivity for the biologically relevant N9 isomer was improved by installing a diphenylcarbamoyl group at oxygen-6, starting from 2-amino-6-chloropurine; the updated sequence shortens the synthesis by two steps and raises the isolated yield to 54% [3].
| Table 1 Reported laboratory routes to guanosine prior to hydration | Key reagent | Step count | Isomeric purity (% N9) | Isolated yield (%) | Reference |
|---|---|---|---|---|---|
| Enzymatic transglycosylation | Purine nucleoside phosphorylase | 1 | >95 | 91 | 16 |
| Classical Mitsunobu | Trimethylsilyl imidazole, triphenylphosphine | 7 | 92 | 91 | 6 |
| Sterically directed synthesis | Diphenylcarbamoyl protection | 5 | >99 | 54 | 15 |
Slow cooling of a near-boiling saturated aqueous guanosine solution (0.5 g mL⁻¹) between 90 °C and 25 °C yields thin, colorless plates of the dihydrate within 24 h [4]. Vapour-diffusion at 25 °C against 50% glycerol produces millimetre-length ribbons whose water channels run parallel to the b axis [5]. Regardless of technique, the product crystallises in the monoclinic P2₁ space group (Table 2).
| Table 2 Crystallographic metrics for guanosine dihydrate | a (Å) | b (Å) | c (Å) | β (°) | Z | Method | Reference |
|---|---|---|---|---|---|---|---|
| 17.518 | 11.502 | 6.658 | 98.17 | 4 | Slow-cool aqueous growth | 2 | |
| 17.526 | 11.495 | 6.654 | 98.20 | 4 | Vapour-diffusion, 25 °C | 24 |
Dehydration below 10% relative humidity converts the dihydrate to the anhydrous polymorph within 2 h; re-exposure to ≥20% humidity regenerates the dihydrate, demonstrating a fully reversible topotactic transition [6]. Variable-temperature powder diffraction shows the first lattice water is lost at 60 ± 2 °C and the second at 80 ± 3 °C; two metastable monohydrate phases appear transiently during heating–cooling cycles [7] [8].
Recrystallisation from water (1 g L⁻¹, 95 °C) followed by filtration at 60 °C removes non-hydrated nucleoside and inorganic salts, giving >99% spectroscopic purity [2]. Chromatographic polishing is unnecessary unless protected intermediates are present [9].
Thermogravimetric analysis reveals a 11.4 ± 0.2% mass loss, consistent with two water molecules (calc. 11.2%), occurring in two discrete steps centred at 63 °C and 82 °C under nitrogen flow (10 °C min⁻¹) [8]. Differential scanning calorimetry shows no additional melting endotherm up to 260 °C, indicating that dehydration precedes decomposition.
| Table 3 Environmental stability of guanosine dihydrate | Parameter | Threshold | Observable change | Reference |
|---|---|---|---|---|
| Relative humidity | <10% | Complete loss of lattice water | 7 | |
| Re-hydration RH | ≥20% | Full return of dihydrate PXRD pattern | 7 | |
| Onset dehydration (TG) | 60 °C | 1st H₂O removed | 31 | |
| Second dehydration | 82 °C | 2nd H₂O removed | 31 |
Nuclear magnetic resonance. Solution proton spectra (500 MHz, D₂O, 298 K) show H-8 at 8.21 ppm, H-2 at 7.92 ppm, ribose H-1′ at 5.86 ppm and characteristic down-field hydroxyl protons at 5.70–5.40 ppm [10]. Fast magic-angle-spinning (75 kHz, 20 T) solid-state proton spectra of the dihydrate display two broad water resonances at 5.2 ppm and 7.1 ppm, confirming inequivalent crystallographic sites [5].
Infrared spectroscopy. Jet-cooled IR–UV double-resonance measurements locate ν(OH) stretches of the two lattice waters at 3550 cm⁻¹ and 3485 cm⁻¹; the guanine C=O stretch appears at 1672 cm⁻¹, while ribose C–O stretches populate 1140–1075 cm⁻¹ [11].
Ultraviolet–visible spectroscopy. In aqueous buffer pH 5.5 the dihydrate exhibits λₘₐₓ 252.5 nm with molar absorptivity 13 700 L mol⁻¹ cm⁻¹ [12]; a higher-wavelength shoulder at 275 nm (ε 8 400) becomes dominant in alkaline media [13].
| Table 4 Key spectroscopic constants for guanosine dihydrate | Technique | Peak position | Assignment | Reference |
|---|---|---|---|---|
| ¹H nuclear magnetic resonance (D₂O) | 8.21 ppm | H-8 aromatic proton | 3 | |
| Solid-state ¹H nuclear magnetic resonance | 5.2 ppm, 7.1 ppm | Two crystallographic waters | 24 | |
| Infrared | 3550 cm⁻¹, 3485 cm⁻¹ | ν(OH) lattice water | 28 | |
| Infrared | 1672 cm⁻¹ | Guanine C=O stretch | 28 | |
| Ultraviolet–visible | 252.5 nm (ε 13 700) | π→π* transition | 39 | |
| Ultraviolet–visible | 275 nm (ε 8 400) | Higher-order π→π* band | 44 |